Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate is a synthetic organic compound with the molecular formula C9H10F3N3O3 . This compound is characterized by the presence of a cyanoacetamido group and trifluorobutanoate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate typically involves the reaction of ethyl cyanoacetate with amines under various conditions. One common method involves stirring ethyl cyanoacetate with amines at elevated temperatures, such as 70°C, for several hours . Another approach involves refluxing the reactants in ethanol in the presence of a base like piperidine .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions or the use of high-boiling solvents to facilitate the reaction. The choice of method depends on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamido group allows for condensation reactions with aldehydes and ketones.
Cyclization Reactions: This compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Bases: Piperidine, pyridine
Solvents: Ethanol, benzene, acetic acid
Conditions: Reflux, elevated temperatures
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyridazines and pyridindiones .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate involves its ability to undergo various chemical reactions, leading to the formation of biologically active compounds. These compounds can interact with molecular targets such as enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-(2-cyanoacetamido)benzoate
- Ethyl (3E)-3-[(2-cyanoacetamido)imino]hexanoate
- Ethyl (3E)-3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate
Uniqueness
Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate is unique due to the presence of the trifluorobutanoate moiety, which imparts distinct chemical properties and reactivity compared to other cyanoacetamido derivatives .
Eigenschaften
Molekularformel |
C9H10F3N3O3 |
---|---|
Molekulargewicht |
265.19 g/mol |
IUPAC-Name |
ethyl 3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C9H10F3N3O3/c1-2-18-8(17)5-6(9(10,11)12)14-15-7(16)3-4-13/h2-3,5H2,1H3,(H,15,16) |
InChI-Schlüssel |
YNLXOGBEIQKEGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=NNC(=O)CC#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.